molecular formula C3H7NO2 B1666807 L-alanine CAS No. 56-41-7

L-alanine

Cat. No.: B1666807
CAS No.: 56-41-7
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-UHFFFAOYSA-N
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Description

DL-Alanine, also known as 2-aminopropanoic acid, is a non-essential amino acid that exists in two enantiomeric forms: D-Alanine and this compound. It is a neutral amino acid containing both carboxyl and amino groups. Dthis compound is commonly found in proteins and plays a crucial role in various biological processes, including the alanine cycle, which is essential for glucose metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanine can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Reductive Amination of Pyruvate

L-alanine is primarily synthesized via reductive amination of pyruvate, catalyzed by alanine dehydrogenase (Ald) . This two-step process involves:

  • Glutamate dehydrogenase converts α-ketoglutarate, ammonia, and NADH to glutamate.

  • An aminotransferase transfers the amino group from glutamate to pyruvate, yielding this compound .

Key Enzymes :

  • Glutamate dehydrogenase (EC 1.4.1.3)

  • Alanine transaminase (EC 2.6.1.2)

Oxidative Deamination

Degradation occurs via oxidative deamination, the reverse of biosynthesis, producing pyruvate and ammonia. This reaction is catalyzed by the same enzymes under different substrate concentrations .

Enzymatic Interconversion and Transamination

This compound participates in transamination reactions, such as:
L alanine+α ketoglutaratepyruvate+L glutamate\text{L alanine}+\alpha \text{ ketoglutarate}\leftrightarrow \text{pyruvate}+\text{L glutamate}

Kinetic Constants :

SubstrateKmK_m (M)Enzyme
This compound3.6×1023.6\times 10^{-2}Glutamic dehydrogenase
α\alpha -ketoglutarate0.7×1030.7\times 10^{-3}Glutamic dehydrogenase

The same enzyme catalyzes both this compound oxidation and glutamate synthesis, depending on its oligomeric state .

Proton Affinity and Clustering

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)
C3H6NO2+H+C3H7NO2\text{C}_3\text{H}_6\text{NO}_2^-+\text{H}^+\rightarrow \text{C}_3\text{H}_7\text{NO}_21425 ± 8.81396 ± 8.4
Na++L alanineNa+L alanine\text{Na}^++\text{L alanine}\rightarrow \text{Na}^+\cdot \text{L alanine}169 ± 13

Gas-phase studies reveal strong ionic interactions .

Scientific Research Applications

Biomedical Applications

L-Alanine exhibits promising therapeutic properties that are being explored for various medical applications.

1.1 Anti-Bacterial Properties
Recent studies have demonstrated that this compound produced by lactic acid bacteria can inhibit the growth of several human pathogens, including Enterococcus faecalis, Escherichia coli, and Staphylococcus aureus. The concentration-dependent inhibition highlights its potential as a natural antibacterial agent .

1.2 Anti-Proliferative Effects
this compound has shown significant anti-proliferative effects against cancer cell lines, with IC50 values of 7.32 μM for A549 (lung adenocarcinoma) and 8.81 μM for MCF-7 (mammary gland adenocarcinoma) cells. This suggests its potential as an adjunctive treatment in cancer therapy .

1.3 Urolithiasis Treatment
The anti-urolithiatic properties of this compound have been validated through in vitro studies, demonstrating its effectiveness in inhibiting nucleation, aggregation, and promoting oxalate depletion in kidney stones . This marks a pioneering approach to treating urolithiasis.

Industrial Applications

This compound is extensively utilized across various industries due to its functional properties.

2.1 Food Industry
In the food sector, this compound serves as a flavor enhancer and sweetener. Its sweet taste makes it a valuable ingredient in food formulations, contributing to improved palatability .

2.2 Pharmaceutical Industry
this compound is used in clinical nutrition, particularly in pre- and postoperative care as part of amino acid mixtures . Its role in synthesizing methylglycinediacetic acid (MGDA), a biodegradable chelating agent, further underscores its importance in pharmaceuticals and cleaning products .

2.3 Biodegradable Plastics
The compound is also a precursor for producing biodegradable polymers such as polyesteramide and polyamides. This application aligns with global efforts towards sustainability and reducing environmental impact .

Metabolic Engineering for Production

The production of this compound has evolved significantly through metabolic engineering techniques.

3.1 Microbial Fermentation
Microorganisms such as Escherichia coli have been genetically engineered to enhance this compound yields via anaerobic fermentation processes. This method is now recognized as a commercially viable route for large-scale production .

3.2 Case Study: E. coli Strains
Dr. Lonnie Ingram's research on engineered E. coli strains has led to high-yield production of this compound, marking a significant advancement in industrial biotechnology . The annual global demand for this compound exceeds 50,000 tons, reflecting its widespread industrial relevance .

Summary Table of Applications

Application Area Specific Uses Key Findings/Notes
BiomedicalAnti-bacterial, anti-proliferativeInhibits multiple pathogens; effective against cancer cell lines
IndustrialFood flavoring, pharmaceuticalsUsed as sweetener; precursor for biodegradable plastics
Metabolic EngineeringProduction via microbial fermentationHigh-yield strains developed; significant reduction in production costs

Mechanism of Action

DL-Alanine can be compared with other amino acids such as:

Uniqueness of Dthis compound:

Comparison with Similar Compounds

DL-Alanine’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial processes.

Biological Activity

L-alanine, a non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis, energy metabolism, and neurotransmission. This article explores the biological activity of this compound, highlighting its metabolic functions, clinical applications, and recent research findings.

Metabolism and Function

This compound is primarily involved in the transamination process, where it acts as a substrate for the synthesis of other amino acids. It is synthesized from pyruvate through the action of alanine transaminase (ALT) and can also be converted back to pyruvate in a reversible reaction. This dual role positions this compound as a key player in gluconeogenesis and energy metabolism.

Table 1: Metabolic Pathways Involving this compound

PathwayDescription
TransaminationConversion of pyruvate to this compound via ALT
GluconeogenesisThis compound contributes to glucose production
Protein SynthesisBuilding block for protein formation
NeurotransmissionActs as a neurotransmitter in the central nervous system

Clinical Applications

Recent studies have investigated the therapeutic potential of this compound supplementation in various medical conditions:

  • Pompe Disease : A case study reported the effects of this compound oral supplementation (LAOS) in an infantile-onset Pompe disease patient undergoing enzyme replacement therapy (ERT). The supplementation resulted in a significant increase in fat mass and a reduction in resting energy expenditure over nine months, suggesting improved metabolic functioning and body composition .
  • Neurological Disorders : Research indicates that D-amino acids, including D-alanine, may influence neurological functions. In studies involving germ-free mice, D-alanine was shown to regulate behavior and interact with the N-methyl-D-aspartate receptor (NMDAR), indicating potential implications for neurodevelopmental processes .
  • Metabolic Disorders : Prolonged exposure to this compound has been shown to induce metabolic changes in cellular environments. Studies demonstrated that acute this compound exposure caused membrane depolarization and altered ATP levels, suggesting its role in cellular energy dynamics .

Research Findings

Recent investigations into the biological activity of this compound have yielded significant insights:

  • A study on the biosynthesis of D/L-alanine revealed that specific enzymes play critical roles in its production, which could enhance large-scale industrial applications for amino acid production .
  • Another study highlighted the isotopic analysis of D- and this compound during microbial processes, emphasizing their importance in bacterial growth and metabolism .

Table 2: Summary of Key Research Findings on this compound

Study FocusKey Findings
BiosynthesisEnzyme OF4Ald significantly affects alanine production
Clinical Case StudyLAOS improves body composition in Pompe disease
Metabolic ChangesAcute exposure alters ATP levels and membrane dynamics

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying L-alanine in biological samples, and how do they ensure accuracy?

Quantification of this compound in complex biological matrices (e.g., plasma, tissue) typically employs liquid chromatography-mass spectrometry (LC-MS) coupled with multiple reaction monitoring (MRM). This method achieves high specificity by targeting unique ion transitions (e.g., m/z 90 → 44 for this compound) and minimizes matrix interference. Key steps include:

  • Isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to correct for extraction efficiency and ionization variability .
  • External calibration curves spanning physiologically relevant concentrations (e.g., 1 nM–100 µM) .
  • Precision thresholds : ≤10⁻⁹ g detection limits with ≤10% inter-run variability .
  • Validation : Spike-and-recovery experiments in representative matrices (e.g., plasma, plant homogenates) to confirm accuracy .

Q. How can researchers detect this compound aminopeptidase activity in microbial cultures?

Enzyme-linked assays using chromogenic substrates like this compound-4-nitroanilide are widely used. The substrate is cleaved by alanine aminopeptidase, releasing 4-nitroaniline, which is quantified spectrophotometrically at 405 nm. Protocol highlights:

  • Test strips : Pre-immobilized substrate (0.5 µmole/strip) incubated with microbial lysates at 37°C for 15–30 min .
  • Controls : Include negative controls (boiled enzyme) and positive controls (purified enzyme) .
  • Quantification : Activity expressed as µmole 4-nitroaniline/min/mg protein .

Q. What are the critical considerations for preparing samples for this compound analysis in plant tissues?

  • Tissue homogenization : Use cryogenic grinding to prevent protein degradation and artefactual amino acid release .
  • Extraction solvents : Acidic methanol-water mixtures (e.g., 80% methanol, 0.1% formic acid) to stabilize this compound and inhibit enzymatic activity .
  • Sample size : Minimum 200 mg fresh weight to ensure representative metabolite profiling .
  • Storage : Flash-freeze in liquid nitrogen and store at –80°C to prevent degradation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) optimize this compound production in engineered Corynebacterium glutamicum strains?

MFA identifies rate-limiting steps in biosynthesis pathways. In C. glutamicum:

  • Knockout strategies : Disrupting fasB (fatty acid synthase) redirects carbon flux from lipid synthesis to this compound, increasing yield by 300% .
  • Heterologous gene expression : Co-expressing Bacillus subtilis alaD (alanine dehydrogenase) and E. coli alaE (exporter) boosts production to 69.9 g/L in fed-batch fermentation .
  • Transcriptomic validation : Monitor upregulation of alaT (alanine transaminase) and downregulation of accD1 (acetyl-CoA carboxylase) via RNA-seq .

Q. How do enzyme kinetics resolve functional discrepancies in this compound-associated variants (e.g., S187F alanine aminotransferase)?

Time-resolved spectrophotometry (e.g., absorbance at 413 nm for PLP cofactor) reveals biphasic kinetics in mutants:

  • Two-exponential fitting : k_fast (substrate binding) and k_slow (transamination rate) are derived from this compound concentration gradients (0.1–10 mM) .
  • Mutant dysfunction : S187F shows 60% reduced k_cat (0.8 s⁻¹ vs. 2.1 s⁻¹ wild-type) due to impaired substrate orientation .
  • Data interpretation : Compare with X-ray crystallography to correlate kinetic defects with structural perturbations .

Q. What experimental designs elucidate this compound transport mechanisms in intestinal epithelial models?

  • Ussing chamber assays : Measure transepithelial Na⁺-coupled transport using ¹⁴C-labeled this compound in Caco-2 monolayers .
  • Competitive inhibition : Co-incubate with D-cycloserine (Ki = 2.1 mM) to assess H⁺-dependency .
  • Pathological models : Compare this compound uptake in healthy vs. TGE virus-infected jejunum; infected tissues show 56% reduced Na⁺ absorption (ΔJNa = 1.1 vs. 2.5 µeq/cm²/hr) .

Q. How can researchers resolve spectral contradictions in this compound crystal structure studies?

  • Cross-validation : Combine FTIR, XRD, and computational modeling (e.g., DFT) to distinguish authentic this compound crystals from artifacts (e.g., nitrate adducts) .
  • Critical parameters : Monitor O–H stretching (3300 cm⁻¹) and COO⁻ antisymmetric vibrations (1600 cm⁻¹) to confirm protonation states .

Q. What methodologies assess this compound’s role in modulating glucose metabolism in vivo?

  • Acute ketosis models : Infuse D-β-hydroxybutyrate (4 mM) in humans and measure blood this compound (HPLC) and glucose (glucometer) over 6 hours .
  • Supplementation studies : Co-administer this compound (5 g/kg) to test glucose sparing (↓25% plasma glucose via reduced gluconeogenic substrate availability) .

Properties

IUPAC Name

2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)
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InChI Key

QNAYBMKLOCPYGJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)N
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Molecular Formula

C3H7NO2
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Related CAS

25281-63-4
Record name Poly(DL-alanine)
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DSSTOX Substance ID

DTXSID6031255
Record name DL-Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless
Record name DL-Alanine
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Solubility

Solublein water, Slightly soluble (in ethanol)
Record name DL-Alanine
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Vapor Pressure

0.00000011 [mmHg]
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CAS No.

302-72-7, 338-69-2, 56-41-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
L-alanine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
L-alanine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
L-alanine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
L-alanine

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